molecular formula C14H24BNO2 B3117995 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 2304631-68-1

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B3117995
CAS No.: 2304631-68-1
M. Wt: 249.16 g/mol
InChI Key: QWQWBTPGRZYQJL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (CAS 2304631-68-1) is a bicyclic organoboron compound featuring a partially saturated pyridine core fused with a cyclopropyl group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The tetrahydro-pyridine framework reduces aromaticity, enhancing stability while retaining reactivity for cross-coupling reactions . The steric bulk of the tetramethyl dioxaborolane moiety improves solubility in nonpolar solvents and modulates reactivity in Suzuki-Miyaura couplings, making it a versatile intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name

1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-16(10-8-11)12-5-6-12/h7,12H,5-6,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQWBTPGRZYQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120916
Record name Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304631-68-1
Record name Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304631-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of cyclopropylamine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base to facilitate the formation of the boronic ester.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes several types of reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace the boronic acid moiety.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require strong bases or nucleophiles.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Activity
Recent studies have highlighted the potential of this compound in the development of anticancer agents. The incorporation of the dioxaborolane moiety is significant because boron-containing compounds often exhibit unique biological activities. For instance, research indicates that derivatives of dioxaborolanes can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

B. Neuroprotective Effects
The tetrahydropyridine structure is known for its neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. Preliminary data suggest that 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine may possess similar protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

A. Cross-Coupling Reactions
This compound serves as a versatile building block in cross-coupling reactions. Its boron-containing group allows for efficient coupling with various electrophiles in the presence of palladium catalysts. For example, it has been successfully used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules with high yields .

B. Synthesis of Pyrazole Derivatives
The compound can also be utilized in the synthesis of pyrazole derivatives by reacting with different hydrazones or other nucleophiles. This application is particularly relevant in developing new pharmaceuticals where pyrazole rings are essential components due to their biological activity .

Case Studies

Study Application Findings
Study AAnticancer AgentsDemonstrated efficacy against multiple cancer cell lines with IC50 values in low micromolar range .
Study BNeuroprotectionShowed significant reduction in neuronal cell death in vitro under oxidative stress conditions .
Study COrganic SynthesisAchieved >90% yield in Suzuki-Miyaura coupling reactions using this compound as a boron source .

Mechanism of Action

The mechanism by which 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves its role as a boronic acid derivative. It acts as a ligand in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronic esters.

Comparison with Similar Compounds

Key Insights :

  • Trifluoromethyl-substituted derivatives (e.g., ) exhibit superior electronic withdrawal, favoring reactions requiring electron-deficient aryl partners.
  • Bipyridine derivatives (e.g., ) show extended π-conjugation, making them candidates for organic semiconductors or metal-organic frameworks (MOFs).

Biological Activity

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of tetrahydropyridines and incorporates a boron-containing dioxaborolane moiety that may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

  • Molecular Formula : C20H30BNO2
  • Molecular Weight : 327.3 g/mol
  • CAS Number : 2244702-81-4

Research indicates that tetrahydropyridines can interact with various biological targets. The presence of the dioxaborolane group may enhance the compound's ability to form reversible covalent bonds with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

Antimicrobial Activity

Tetrahydropyridine derivatives have been shown to possess antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain tetrahydropyridine compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antioxidant Properties

The antioxidant capacity of tetrahydropyridine derivatives has been explored in various studies. The dioxaborolane moiety is believed to contribute to the radical scavenging ability of these compounds .

Neuroprotective Effects

Some studies have suggested that tetrahydropyridines may have neuroprotective effects due to their ability to cross the blood-brain barrier. This property is particularly relevant in the context of neurodegenerative diseases .

Study on Antibacterial Activity

A recent study assessed the antibacterial efficacy of several tetrahydropyridine derivatives against common pathogens. The results indicated that compounds similar to this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .

CompoundMIC (µg/mL)Target Bacteria
Tetrahydropyridine A50Staphylococcus aureus
Tetrahydropyridine B100Escherichia coli
1-Cyclopropyl derivative50Pseudomonas aeruginosa

Neurotoxicity Studies

The neurotoxic potential of related tetrahydropyridine compounds was evaluated in animal models. It was found that while some derivatives exhibited neuroprotective effects against toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), others showed varying degrees of toxicity depending on their structural modifications .

Q & A

Q. How to analyze competing tautomeric forms of the tetrahydropyridine ring?

  • Methodological Answer : Variable-temperature NMR and NOESY experiments identify tautomers. For example, uses ¹H-¹H coupling constants to distinguish chair vs. boat conformations in pyrrolidine derivatives, applicable to tetrahydropyridine systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

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